(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride (3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2503156-05-4
VCID: VC5457986
InChI: InChI=1S/C10H14N2.2ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;;/h1-5,9-10,12H,6-7,11H2;2*1H/t9-,10+;;/m0../s1
SMILES: C1C(C(CN1)N)C2=CC=CC=C2.Cl.Cl
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15

(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride

CAS No.: 2503156-05-4

Cat. No.: VC5457986

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.15

* For research use only. Not for human or veterinary use.

(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride - 2503156-05-4

Specification

CAS No. 2503156-05-4
Molecular Formula C10H16Cl2N2
Molecular Weight 235.15
IUPAC Name (3S,4R)-4-phenylpyrrolidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C10H14N2.2ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;;/h1-5,9-10,12H,6-7,11H2;2*1H/t9-,10+;;/m0../s1
Standard InChI Key OORNWIOHVXJDBH-JXGSBULDSA-N
SMILES C1C(C(CN1)N)C2=CC=CC=C2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3S,4R)-4-Phenylpyrrolidin-3-amine dihydrochloride (CAS No. 2503156-05-4) features a pyrrolidine ring substituted at the 3- and 4-positions with an amine group and a phenyl moiety, respectively. The dihydrochloride salt form ensures enhanced aqueous solubility, critical for biological assays.

Table 1: Key Identifiers

PropertyValueSource
IUPAC Name(3S,4R)-4-phenylpyrrolidin-3-amine dihydrochloride
Molecular FormulaC₁₀H₁₆Cl₂N₂
Molecular Weight235.15 g/mol
SMILES NotationC1C(C(CN1)N)C2=CC=CC=C2.Cl.Cl
CAS Registry Number2503156-05-4
Chiral CentersC3 (S), C4 (R)

The stereochemistry at C3 and C4 is critical for its interactions with biological targets, as enantiomeric purity influences binding affinity. The phenyl group contributes aromatic hydrophobic interactions, while the amine facilitates hydrogen bonding and salt formation .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, general methods for analogous dihydrochloride salts involve:

  • Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives with phenyl Grignard reagents to construct the pyrrolidine backbone .

  • Stereochemical Control: Asymmetric catalysis using chiral auxiliaries or enzymes to enforce the (3S,4R) configuration.

  • Salt Formation: Treatment of the free base with hydrochloric acid to precipitate the dihydrochloride salt.

Table 2: Representative Synthesis Parameters

ParameterTypical ConditionsOutcome
SolventEthanol/Water mixtureHigh yield (>80%)
Temperature0–5°C (salt formation)Prevents decomposition
PurificationRecrystallization from methanol≥98% purity

Industrial-scale production may employ continuous flow reactors to optimize efficiency, though microwave-assisted synthesis remains exploratory for this compound.

Physicochemical Properties

Stability and Solubility

As a dihydrochloride salt, the compound exhibits superior water solubility compared to its free base, facilitating formulation in aqueous buffers. Accelerated stability studies (40°C/75% RH) indicate no degradation over 30 days, suggesting robust shelf life under standard storage conditions.

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point215–218°C (dec.)Differential Scanning Calorimetry
LogP (Predicted)1.82ChemAxon Calculator
Aqueous Solubility (25°C)12 mg/mLShake-flask method

The zwitterionic nature of the protonated amine and chloride counterions enhances crystallinity, as evidenced by X-ray diffraction patterns of related pyrrolidine salts .

Applications in Drug Discovery

Intermediate in API Synthesis

This compound serves as a chiral building block for:

  • Neurological Agents: Analogous structures are precursors to dopamine reuptake inhibitors.

  • Antiviral Therapeutics: Pyrrolidine cores are prevalent in HCV NS5A inhibitors (e.g., Velpatasvir) .

Table 4: Comparative Analysis with Related Compounds

CompoundStructural FeatureApplication
(3S,4R)-4-Phenylpyrrolidin-3-carboxylic acid Carboxylic acid substituentMetal chelation
(3S,4R)-4-Phenylpyrrolidin-3-ol hemioxalate Hydroxyl groupGlycoprotein inhibition

The dihydrochloride’s amine group enables facile derivatization via reductive amination or acylation, contrasting with hydroxyl or carboxylate analogs .

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